![molecular formula C9H8Cl2F10N2O2 B034256 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol CAS No. 101913-93-3](/img/structure/B34256.png)
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "PFH-DiZ" and has been synthesized through a complex process that involves several steps.
Mécanisme D'action
The mechanism of action of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is not well understood. However, it is believed that this compound exerts its anti-tumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol are not well studied. However, it has been reported that this compound can cause DNA damage and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol in lab experiments include its potential anti-tumor activity and its ability to synthesize novel materials with unique properties. The limitations of using this compound in lab experiments include its complex synthesis process and its potential toxicity.
Orientations Futures
For the research on 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as drug delivery and environmental remediation. Additionally, the toxicity of this compound needs to be studied further to ensure its safe use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol is a complex process that involves several steps. The first step involves the reaction of 1,1,1,2,2,7,7,7-octafluoroheptan-4-ol with thionyl chloride to form 1-chloro-1,1,2,2,7,7,7-heptafluoroheptane. The second step involves the reaction of 1-chloro-1,1,2,2,7,7,7-heptafluoroheptane with difluoromethylhydrazine to form 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-heptane. The third step involves the reaction of 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-heptane with trifluoroacetic anhydride to form 1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol.
Applications De Recherche Scientifique
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent. In materials science, this compound has been used to synthesize novel materials with unique properties. In environmental science, this compound has been used as a reagent for the detection and quantification of environmental pollutants.
Propriétés
Numéro CAS |
101913-93-3 |
|---|---|
Nom du produit |
1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol |
Formule moléculaire |
C9H8Cl2F10N2O2 |
Poids moléculaire |
437.06 g/mol |
Nom IUPAC |
1-chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol |
InChI |
InChI=1S/C9H8Cl2F10N2O2/c10-6(12,13)4(24,8(16,17)18)1-3(23-22)2-5(25,7(11,14)15)9(19,20)21/h24-25H,1-2,22H2 |
Clé InChI |
LGMUJSLDWXUYRS-UHFFFAOYSA-N |
SMILES |
C(C(=NN)CC(C(F)(F)F)(C(F)(F)Cl)O)C(C(F)(F)F)(C(F)(F)Cl)O |
SMILES canonique |
C(C(=NN)CC(C(F)(F)F)(C(F)(F)Cl)O)C(C(F)(F)F)(C(F)(F)Cl)O |
Synonymes |
1-chloro-6-(chloro-difluoro-methyl)-1,1,7,7,7-pentafluoro-4-hydrazinyl idene-2-(trifluoromethyl)heptane-2,6-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
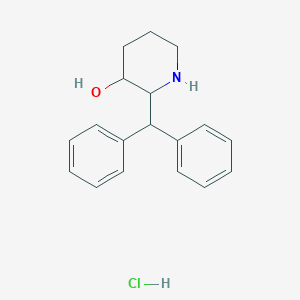
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)
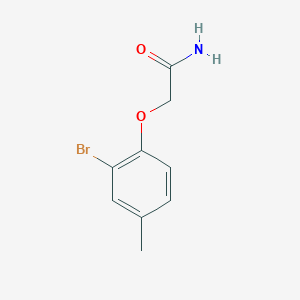

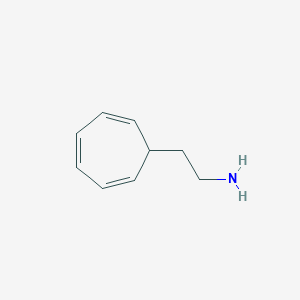
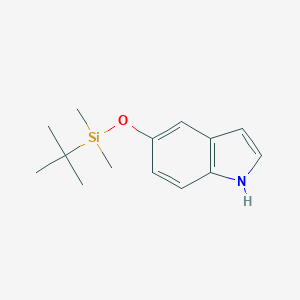
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)



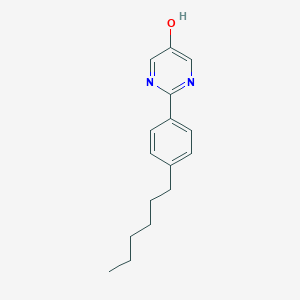

![Cucurbit[7]uril](/img/structure/B34203.png)